molecular formula C17H20ClN3O3S B5598174 4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)butanamide

4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)butanamide

Cat. No.: B5598174
M. Wt: 381.9 g/mol
InChI Key: VSGBWGVOZBMFDS-UHFFFAOYSA-N
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Description

4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)butanamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a complex structure with a chlorophenyl group, a methylsulfonyl group, and a pyridinylmethyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)butanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorophenylamine with methylsulfonyl chloride to form the intermediate 3-chlorophenyl(methylsulfonyl)amine. This intermediate is then reacted with pyridin-2-ylmethylamine and butanoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may incorporate advanced techniques like continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide
  • **4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide

Uniqueness

4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)butanamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties

Properties

IUPAC Name

4-(3-chloro-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S/c1-25(23,24)21(16-8-4-6-14(18)12-16)11-5-9-17(22)20-13-15-7-2-3-10-19-15/h2-4,6-8,10,12H,5,9,11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGBWGVOZBMFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCCC(=O)NCC1=CC=CC=N1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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